molecular formula C20H21BrFNO3 B2844277 2-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5-methoxybenzamide CAS No. 1324707-04-1

2-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5-methoxybenzamide

Cat. No.: B2844277
CAS No.: 1324707-04-1
M. Wt: 422.294
InChI Key: YBNATZIIOHONQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5-methoxybenzamide is a synthetic benzamide derivative supplied for research purposes. With the CAS Number 1324707-04-1 and a molecular formula of C20H21BrFNO3, this compound has a molecular weight of 422.288 g/mol . Benzamide compounds with methoxy and bromo substitutions are of significant interest in medicinal chemistry research. Structurally similar molecules are frequently explored as potential antitumor agents, with studies showing that such compounds can act by inhibiting tubulin polymerization, thereby disrupting microtubule function and arresting the cell cycle at the G2/M phase . This mechanism is a validated target for anticancer drug development. Furthermore, benzamide scaffolds are also investigated for their antimicrobial properties. Research on analogous N-(4-bromophenyl)furan-2-carboxamide compounds has demonstrated promising in vitro antibacterial activity against clinically isolated drug-resistant bacteria, including carbapenem-resistant Acinetobacter baumannii (CRAB) and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of both bromo and methoxy functional groups on the aromatic ring, as seen in this compound, is a common feature in structure-activity relationship (SAR) studies aimed at optimizing biological activity and physicochemical properties . This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-bromo-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrFNO3/c1-25-16-6-7-18(21)17(12-16)19(24)23-13-20(8-10-26-11-9-20)14-2-4-15(22)5-3-14/h2-7,12H,8-11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNATZIIOHONQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide derivatives, which differ in substituents, ring systems, and biological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Related Brominated Benzamides
Compound Name Key Substituents Molecular Weight (g/mol) Solubility (LogP) Reported Activity
Target Compound 2-Br, 5-OCH₃, oxane-4-(4-FC₆H₄)-CH₂ ~450.3* ~3.2 (predicted) Not explicitly reported
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide 4-Br, 3,5-OCH₃, 4-OCH₃-C₆H₄-SO₂NH 521.35 2.8 Anticancer (EGFR inhibition)
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-Br, 5-F, 2-(CF₃-C₂H₄-O), 2-Cl-6-F-C₆H₃NH 478.6 4.1 Herbicidal activity
N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide 6-Br, benzothiazole, 3-CH₃, diethylaminoethyl 449.4 3.9 Neuroprotective (NMDA receptor antagonism)
5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide 5-Br, tetrazole-p-tolyl, furan-2-carboxamide 375.2 2.5 Antimicrobial (Gram-positive bacteria)

Key Observations :

Substituent Effects: The oxane ring in the target compound enhances rigidity compared to flexible alkyl chains in analogs like the diethylaminoethyl group in . This may improve metabolic stability but reduce solubility.

Biological Activity :

  • While the target compound lacks explicit activity data, structurally related brominated benzamides show diverse applications:
  • Anticancer : The sulfonamido-benzamide in inhibits EGFR via hydrogen bonding with the sulfonamide and methoxy groups.
  • Herbicidal : The trifluoropropoxy substituent in enhances lipophilicity, aiding membrane penetration in plants.
  • Antimicrobial : The tetrazole-furan hybrid in disrupts bacterial cell wall synthesis.

Synthetic Routes :

  • The target compound likely employs amide coupling (e.g., HATU/DIPEA) between 2-bromo-5-methoxybenzoic acid and the oxane-containing amine, similar to methods in .
  • In contrast, analogs like use Schotten-Baumann acylation with benzoyl chlorides and substituted anilines.

Research Findings and Implications

  • Spectroscopic Properties : Fluorinated benzamides (e.g., ) exhibit strong fluorescence due to electron-withdrawing groups, suggesting the target compound could be studied via spectrofluorometry for binding assays.
  • Crystallography : Programs like SHELXL and SIR97 are critical for resolving bromine-heavy structures, as bromine’s high electron density complicates X-ray diffraction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5-methoxybenzamide?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Bromination of 2-methoxybenzoic acid derivatives using agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) .
  • Step 2 : Formation of the amide bond via coupling reagents such as EDC/HOBt or DCC, reacting the brominated benzoyl chloride with the [4-(4-fluorophenyl)oxan-4-yl]methylamine intermediate .
  • Key Considerations : Solvent choice (e.g., dichloromethane for amidation), temperature control (–50°C to room temperature), and purification via column chromatography .

Q. How can spectroscopic techniques validate the compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., bromine at C2, methoxy at C5) and oxane ring integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 434.32) .
  • HPLC/GC-MS : Assess purity (>95%) and detect impurities from incomplete coupling or side reactions .

Q. What are the best practices for crystallographic characterization of this compound?

  • Methodological Answer :

  • X-ray Diffraction : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule resolution, while SHELXPRO interfaces with macromolecular data .
  • ORTEP-3 : Generate graphical representations of thermal ellipsoids to visualize molecular geometry and packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Dose-Response Curves : Compare IC50_{50} values across studies; discrepancies may arise from varying assay conditions (e.g., pH, incubation time) .
  • Meta-Analysis : Cross-reference data from PubChem or crystallographic databases to validate bioactivity claims .

Q. What experimental designs are recommended for studying enzyme inhibition mechanisms?

  • Methodological Answer :

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Molecular Docking : Employ AutoDock Vina to predict binding interactions between the bromobenzamide moiety and enzyme active sites (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters .

Q. How can computational modeling optimize substituent effects for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • DFT Calculations : Analyze electron density maps to assess the impact of bromine (electron-withdrawing) and methoxy (electron-donating) groups on reactivity .
  • QSAR Models : Train models using datasets from analogs (e.g., fluorophenyl derivatives) to predict logP, solubility, and bioavailability .

Q. What strategies improve synthetic yield in multi-step reactions?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time for amidation (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
  • In Situ Monitoring : Use FT-IR to track intermediate formation and minimize side products .

Q. How do stability studies inform storage and handling protocols?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 48 hours; analyze degradation via LC-MS .
  • Storage Recommendations : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.